molecular formula C9H18N2O B2688036 1,5-Diazacycloundecan-2-one CAS No. 1824440-20-1

1,5-Diazacycloundecan-2-one

Cat. No. B2688036
CAS RN: 1824440-20-1
M. Wt: 170.256
InChI Key: RPTDWQWOLTVUKT-UHFFFAOYSA-N
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Description

1,5-Diazacycloundecan-2-one is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18N2O/c12-9-5-8-10-6-3-1-2-4-7-11-9/h10H,1-8H2,(H,11,12) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (170.25) and its molecular formula (C9H18N2O) .

Scientific Research Applications

Coordination Polymers and Ligands

Inorganic/organic coordination polymers generated from bidentate Schiff-base ligands, such as 1,4-bis(3-pyridyl)-2,3-diaza-1,3-butadiene and 2,5-bis(3-pyridyl)-3,4-diaza-2,4-hexadiene, have been explored for their unique structural and chemical properties. These compounds form coordination polymers with metals like cadmium and cobalt, leading to structures with potential applications in catalysis, molecular recognition, and as materials for gas storage and separation Dong, Smith, & zur Loye, 2000.

Bioinspired Electrocatalysts

Nitrogen-containing ligands have been incorporated into the outer-coordination sphere of bioinspired electrocatalysts for hydrogen production. This approach mimics the active sites of hydrogenase enzymes, with the aim of developing efficient and sustainable catalysts for hydrogen fuel production. Such research highlights the application of nitrogen-containing macrocycles in renewable energy technologies Jain et al., 2011.

Surface Chemistry and Molecular Adsorption

Studies on the adsorption of diaza crown ethers, like diaza-15-crown-5, on metal surfaces provide valuable insights into surface chemistry and molecular self-assembly. These findings have implications for the development of sensor technologies, especially in the fabrication of molecularly imprinted surfaces for selective detection and quantification of ions and molecules Wang et al., 2001.

Chiral Ligands and Catalysis

Chiral 1,5-diaza-cis-decalins have been used as ligands in enantioselective oxidative biaryl coupling reactions, demonstrating the critical role of nitrogen-containing ligands in asymmetric synthesis and catalysis. Such applications are vital in the pharmaceutical industry for the production of chiral drugs Li, Yang, & Kozlowski, 2001.

Safety and Hazards

The safety and hazards of 1,5-Diazacycloundecan-2-one are not specified in the search results .

properties

IUPAC Name

1,5-diazacycloundecan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c12-9-5-8-10-6-3-1-2-4-7-11-9/h10H,1-8H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTDWQWOLTVUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCNC(=O)CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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